Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone
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Overview
Description
“Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of furan-2-yl (phenyl)methanone .
Synthesis Analysis
The synthesis of furan-2-yl (phenyl)methanone derivatives involves a series of chemical reactions, and their structures were established on the basis of 1 H-NMR, 13 C-NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of this compound was established based on 1 H-NMR, 13 C-NMR, and mass spectral data . The crystal structure of a similar compound was reported as C 30 H 27 NO 5 S, monoclinic, P 2 1 (no. 4), with specific dimensions .Scientific Research Applications
Catalytic Applications
Phosphomolybdic Acid in Organic Synthesis : Phosphomolybdic acid is highlighted for its role as a highly efficient solid acid catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, showcasing its utility in organic synthesis processes involving furan derivatives (B. Reddy et al., 2012).
Biological Activities
Protein Tyrosine Kinase Inhibitory Activity : The synthesis of furan-2-yl(phenyl)methanone derivatives and their evaluation for in vitro protein tyrosine kinase inhibitory activity demonstrate their potential as therapeutic agents. Some derivatives exhibited promising activity, highlighting their pharmacological relevance (Feilang Zheng et al., 2011).
Vascular Smooth Muscle Cell Proliferation Inhibition : Research on the synthesis of furan-2-yl(phenyl)methanones and their effects on inhibiting vascular smooth muscle cell (VSMC) proliferation underlines the compound's potential in addressing cardiovascular diseases. Some newly synthesized compounds showed promising in vitro activity (Li Qing-shan, 2011).
Corrosion Inhibition
Prevention of Mild Steel Corrosion : A study on the application of 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone for the prevention of corrosion on mild steel in an acidic medium showed that the compound acts as an effective corrosion inhibitor, with potential applications in protecting industrial materials (P. Singaravelu & N. Bhadusha, 2022).
Mechanism of Action
Target of Action
The primary target of Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone is Protein Tyrosine Kinases (PTKs) . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a specific tyrosine residue on a target protein, playing a crucial role in signal transduction pathways that regulate cellular functions such as proliferation, growth, differentiation, and death .
Mode of Action
This compound interacts with PTKs, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular functions regulated by these kinases .
Biochemical Pathways
The inhibition of PTKs affects various signal transduction pathways. These pathways regulate a number of cellular functions, and their disruption can lead to inappropriate mitogenic signaling
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PTK activity. This leads to disruption of the normal cellular functions regulated by these kinases . The specific effects can vary depending on the cell type and the specific PTKs inhibited.
Properties
IUPAC Name |
furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-4-6-18(7-5-17)19-8-10-20(11-9-19)29(26,27)24-14-12-23(13-15-24)22(25)21-3-2-16-28-21/h2-11,16H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENNTPNDVBOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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